molecular formula C21H27NO3S B256449 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine

Cat. No. B256449
M. Wt: 373.5 g/mol
InChI Key: IWELNBZKOYHQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the GABAergic and glutamatergic systems. 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X may also interact with ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has been shown to have several biochemical and physiological effects in animal models. These include the inhibition of pro-inflammatory cytokine production, reduction of pain sensitivity, and anticonvulsant activity. Additionally, 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X is its unique chemical structure, which may provide a novel target for drug development. Additionally, 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has demonstrated potential therapeutic effects in several animal models, indicating its potential for future clinical applications. However, one limitation of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X is the lack of human studies, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X. One direction is to further investigate its mechanism of action and potential targets for drug development. Additionally, human studies are needed to determine the safety and efficacy of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X in humans. Other future directions may include the development of new analogs or derivatives of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X involves several steps, including the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with piperidine to form the intermediate compound, which is then reacted with benzyl bromide to yield the final product. The purity and yield of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X can be optimized through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and anticonvulsant effects. In vitro and in vivo studies have shown that 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. Additionally, 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has demonstrated anticonvulsant activity in a rat model of epilepsy.

properties

Product Name

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

4-benzyl-1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C21H27NO3S/c1-16-17(2)21(10-9-20(16)25-3)26(23,24)22-13-11-19(12-14-22)15-18-7-5-4-6-8-18/h4-10,19H,11-15H2,1-3H3

InChI Key

IWELNBZKOYHQAB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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